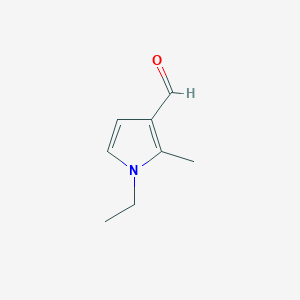
1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Éthyl-2-méthyl-1H-pyrrole-3-carbaldéhyde est un composé organique de formule moléculaire C8H11NO. Il appartient à la classe des dérivés du pyrrole, connus pour leurs propriétés aromatiques et leurs rôles importants dans divers processus chimiques et biologiques. Ce composé est caractérisé par la présence d'un groupe éthyle en position 1, d'un groupe méthyle en position 2 et d'un groupe formyle en position 3 du cycle pyrrole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1-Éthyl-2-méthyl-1H-pyrrole-3-carbaldéhyde peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du 1-éthyl-2-méthylpyrrole avec un agent formylant tel que le réactif de Vilsmeier-Haack (une combinaison de DMF et de POCl3). La réaction se produit généralement dans des conditions douces et produit l'aldéhyde souhaité.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus. De plus, des étapes de purification telles que la distillation ou la recristallisation sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Éthyl-2-méthyl-1H-pyrrole-3-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : L'aldéhyde peut être réduit en l'alcool correspondant en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le cycle pyrrole peut subir des réactions de substitution électrophile, où les atomes d'hydrogène sur le cycle sont remplacés par d'autres substituants.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium (KMnO4) en milieu acide.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol ou hydrure de lithium et d'aluminium (LiAlH4) dans l'éther.
Substitution : Réactifs électrophiles tels que les halogènes (par exemple, le brome) ou les groupes nitro (par exemple, l'acide nitrique).
Principaux produits :
Oxydation : Acide 1-Éthyl-2-méthyl-1H-pyrrole-3-carboxylique.
Réduction : 1-Éthyl-2-méthyl-1H-pyrrole-3-méthanol.
Substitution : Divers dérivés du pyrrole substitués selon l'électrophile utilisé.
Applications de la recherche scientifique
Le 1-Éthyl-2-méthyl-1H-pyrrole-3-carbaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que bloc de construction pour le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 1-Éthyl-2-méthyl-1H-pyrrole-3-carbaldéhyde implique son interaction avec diverses cibles moléculaires et voies. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les biomolécules, conduisant à des modifications de leur structure et de leur fonction. De plus, le cycle pyrrole peut participer à des interactions π-π et à des liaisons hydrogène, influençant l'affinité de liaison et la spécificité du composé.
Composés similaires :
1-Éthyl-1H-pyrrole-2-carbaldéhyde : Structure similaire mais avec le groupe formyle en position 2.
1-Méthyl-1H-pyrrole-2-carbaldéhyde : Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle.
2-Formylpyrrole : Manque les substituants éthyle et méthyle.
Unicité : Le 1-Éthyl-2-méthyl-1H-pyrrole-3-carbaldéhyde est unique en raison du positionnement spécifique de ses substituants, qui peuvent influencer sa réactivité et ses interactions avec d'autres molécules.
Applications De Recherche Scientifique
1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Ethyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with the formyl group at the second position.
1-Methyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Formylpyrrole: Lacks the ethyl and methyl substituents.
Uniqueness: 1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-ethyl-2-methylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C8H11NO/c1-3-9-5-4-8(6-10)7(9)2/h4-6H,3H2,1-2H3 |
Clé InChI |
HZBBAFPLQXEURR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=C1C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


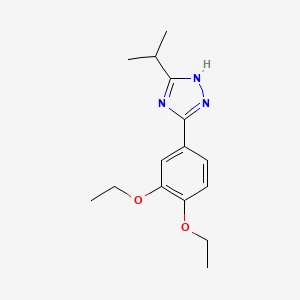

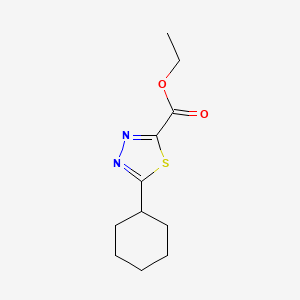
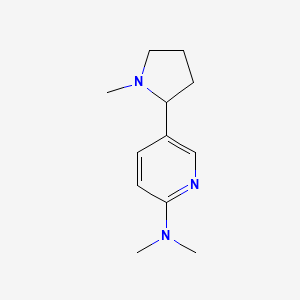
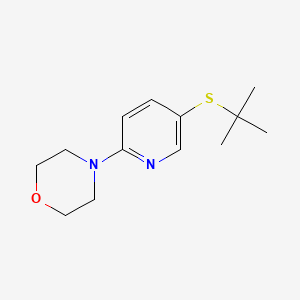


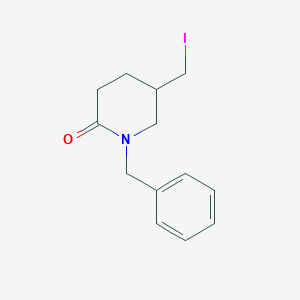
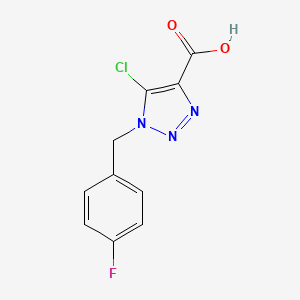
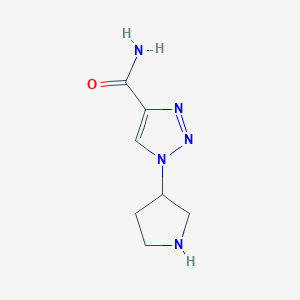
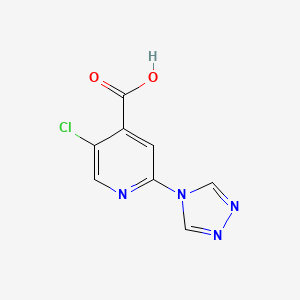
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)


